molecular formula C14H19N5O B12930967 N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide

N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide

Katalognummer: B12930967
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: VRIVBLLDIKUAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 2,6-dimethylaniline with butyric acid hydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol for several hours. The resulting product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-((2,6-Dimethylphenyl)amino)-4H-1,2,4-triazol-3-yl)butyramide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H19N5O

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-[5-(2,6-dimethylanilino)-1H-1,2,4-triazol-3-yl]butanamide

InChI

InChI=1S/C14H19N5O/c1-4-6-11(20)15-13-17-14(19-18-13)16-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H3,15,16,17,18,19,20)

InChI-Schlüssel

VRIVBLLDIKUAHX-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=NNC(=N1)NC2=C(C=CC=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.